molecular formula C17H22N2O6 B4042178 1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid

1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid

Cat. No.: B4042178
M. Wt: 350.4 g/mol
InChI Key: DHFKBKKHJFPLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid is a complex organic compound that combines the structural features of imidazole and phenoxy groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and phenoxy groups suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the butyl chain: The butyl chain can be introduced via alkylation reactions, often using alkyl halides in the presence of a base.

    Introduction of the phenoxy group: This step involves the reaction of the intermediate with 3-methoxyphenol, typically under conditions that promote ether formation.

    Oxalic acid addition: The final step involves the formation of the oxalic acid salt, which can be achieved by reacting the compound with oxalic acid under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy and imidazole groups can participate in substitution reactions, often using halogenating agents or nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler molecules.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole can be compared with other similar compounds, such as:

    1-[4-(3-Hydroxyphenoxy)butyl]-2-methylimidazole: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-[4-(3-Chlorophenoxy)butyl]-2-methylimidazole:

    1-[4-(3-Nitrophenoxy)butyl]-2-methylimidazole: The nitro group introduces additional reactivity, making this compound useful in different chemical reactions.

The uniqueness of 1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.C2H2O4/c1-13-16-8-10-17(13)9-3-4-11-19-15-7-5-6-14(12-15)18-2;3-1(4)2(5)6/h5-8,10,12H,3-4,9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFKBKKHJFPLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCOC2=CC=CC(=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
Reactant of Route 2
1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
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1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
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1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
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1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid

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